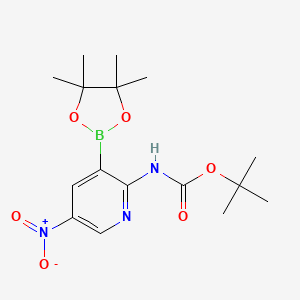

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is a complex organic compound featuring a pyridine ring substituted with a nitro group, a dioxaborolane moiety, and a tert-butyl carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps:

Formation of the Pyridine Core: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.

Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine intermediate in the presence of a palladium catalyst.

Carbamate Formation: The final step involves the protection of the amino group with a tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, which enhance reaction efficiency and safety. Additionally, purification steps such as crystallization and chromatography are scaled up to handle larger quantities of material.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

Amino Derivatives: From reduction of the nitro group.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries.

Biology and Medicine

This compound is explored for its potential biological activities. The nitro group and pyridine ring are common motifs in pharmacologically active compounds, making it a candidate for drug discovery and development. It is also used in the synthesis of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science.

Wirkmechanismus

The biological activity of tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate offers a unique combination of a pyridine ring and a dioxaborolane moiety. This structural feature enhances its reactivity and potential for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a nitro group, and a boron-containing dioxaborolane moiety attached to a pyridine ring. With a molecular formula of C17H25BN2O6 and a molecular weight of approximately 365.19 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

The biological activity of this compound is hypothesized to stem from its structural components. The presence of the nitro group may enhance interactions with biological targets through electronic effects and hydrogen bonding capabilities. Compounds with similar structures often exhibit significant biological properties due to their pharmacophoric characteristics.

Comparative Analysis

To understand the biological relevance of this compound better, we can compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | Similar pyridine and dioxaborolane structure | Different substitution pattern |

| Tert-butyl (5-(4-fluoro-pyridin-2-yl)carbamate | Contains a fluorine instead of a nitro group | Potentially different biological activity |

| Tert-butyl (5-amino-pyridin-2-yl)carbamate | Amino group instead of nitro | May exhibit different reactivity and biological properties |

This table illustrates how variations in functional groups can influence the biological behavior and potential applications of these compounds.

In Vitro Studies

Research involving similar compounds has demonstrated their capability to inhibit specific kinases or enzymes. For instance:

- PKMYT1 Inhibitors : A study on PKMYT1 inhibitors showed that modifications in the structure led to significant differences in enzymatic potency and selectivity. This suggests that similar approaches could be applied to explore the activity of tert-butyl (5-nitro...) against relevant targets .

- Cell-Based Assays : Analogous compounds have been evaluated using cell-based assays to monitor their effects on cellular pathways. These assays confirmed the importance of structural motifs in enhancing biological activity .

Future Directions

Further research is required to elucidate the precise mechanisms by which tert-butyl (5-nitro...) exerts its effects. Suggested methodologies include:

- Binding Studies : Employing techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with target proteins.

- In Vivo Models : Testing the compound in animal models to evaluate therapeutic efficacy and safety profiles.

Eigenschaften

IUPAC Name |

tert-butyl N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(8-10(9-18-12)20(22)23)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFYGBNUVHDLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694425 | |

| Record name | tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-63-5 | |

| Record name | Carbamic acid, N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.